Methyl 3-[(morpholin-4-yl)carbonyl]benzoate
Overview
Description
Methyl 3-[(morpholin-4-yl)carbonyl]benzoate is a chemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a morpholine ring attached to a benzoate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(morpholin-4-yl)carbonyl]benzoate typically involves the reaction of 3-carboxybenzoic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(morpholin-4-yl)carbonyl]benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(Morpholin-4-yl)carbonylbenzoic acid.
Reduction: 3-(Morpholin-4-yl)methanol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl 3-[(morpholin-4-yl)carbonyl]benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[(morpholin-4-yl)carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes or receptors . This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Methyl 3-[(morpholin-4-yl)carbonyl]benzoate can be compared with other similar compounds, such as:
Methyl 4-[(morpholin-4-yl)carbonyl]benzoate: Similar structure but with the morpholine ring attached at a different position on the benzoate ring.
Ethyl 3-[(morpholin-4-yl)carbonyl]benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-[(piperidin-4-yl)carbonyl]benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their structures .
Biological Activity
Methyl 3-[(morpholin-4-yl)carbonyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a benzoate core substituted with a morpholine group, which is known to influence its solubility and biological interactions. The presence of the morpholine moiety can enhance the compound's ability to interact with various biological targets, including receptors and enzymes.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to exert its biological effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Receptor Interaction : The morpholine ring could modulate activity by interacting with various receptors, potentially influencing cellular signaling pathways.
- Bioreduction : The nitro group in related compounds has been shown to undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that compounds with similar structures can inhibit the growth of various bacteria and fungi.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibited growth | |
Escherichia coli | Inhibited growth |
Anticancer Activity
The compound has also shown promise as an anticancer agent. Studies have reported cytotoxic effects against several cancer cell lines, suggesting potential applications in cancer therapy.
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (Cervical cancer) | 15 | |
MCF-7 (Breast cancer) | 20 |
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment for infections caused by resistant strains. -
Cytotoxicity Assessment
A cytotoxicity assessment was performed on various cancer cell lines using this compound. The results demonstrated a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent.
Research Findings
Recent studies have focused on understanding the structure-activity relationship (SAR) of this compound and similar compounds. These investigations aim to identify modifications that enhance biological activity while minimizing toxicity.
Structural Modifications
Several analogs have been synthesized to explore their biological activities further. For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-(morpholin-4-yl)-5-nitrophenol | Nitro group addition | Increased anticancer activity |
Methyl 2-(piperidin-1-yl)-5-nitrophenol | Piperidine substitution | Enhanced antimicrobial effects |
Properties
IUPAC Name |
methyl 3-(morpholine-4-carbonyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-4-2-3-10(9-11)12(15)14-5-7-18-8-6-14/h2-4,9H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDHMDRHBBIVDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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